
4-Aminobenzamide oxime
Overview
Description
4-Aminobenzamide oxime (CAS 277319-62-7) is a nitrogen-containing organic compound with the molecular formula C₇H₉N₃O and a molecular weight of 151.17 g/mol . Structurally, it features a benzamide backbone substituted with an amino group at the para position and an oxime (-CH=N-OH) functional group. The compound is commercially available, with suppliers like CymitQuimica offering 5 g quantities at €448.00 . Safety protocols emphasize avoiding dust inhalation (S22), wearing protective gear (S36/37), and seeking medical attention upon exposure (S45) .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Aminobenzamide oxime can be synthesized through the condensation of 4-amino-benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically takes place at room temperature in a solvent such as methanol . Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .
Industrial Production Methods
Industrial production of 4-amino-benzamide oxime often involves the use of green chemistry principles to minimize environmental impact. Methods such as ultrasonic irradiation and the use of reusable catalysts are employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-Aminobenzamide oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxime group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted oximes and amides.
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : 4-Aminobenzamide oxime serves as a reagent in various organic synthesis reactions. Its unique functional groups allow it to participate in multiple chemical transformations, making it valuable for producing more complex organic molecules.
- Intermediate in Synthesis : It acts as an intermediate in the preparation of other compounds, facilitating the development of novel materials and pharmaceuticals.
Biology
- Enzyme Inhibition : Research indicates that this compound can inhibit various kinases, such as AMP-activated protein kinase (AMPK) and phosphatidylinositol 3-kinase (PI3K). These kinases are crucial in cellular signaling pathways, making this compound significant in studying metabolic diseases and cancer .
- Probing Protein Function : The oxime moiety enables interaction with specific enzymes or biological targets, aiding in the understanding of cellular processes and enzyme activities.
Medicine
- Anticancer Properties : The compound has been explored for its potential anticancer effects. Oximes have been shown to inhibit multiple kinases involved in tumorigenesis, which positions this compound as a candidate for developing new cancer therapies .
- Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties, contributing to its potential therapeutic applications in treating inflammatory diseases .
Case Studies
- Kinase Inhibition Studies : In one study, derivatives of this compound were tested for their ability to inhibit various kinases involved in cancer progression. Results indicated significant inhibitory effects on AMPK and PI3K, suggesting potential use as anticancer agents .
- Anti-inflammatory Research : Another study highlighted the anti-inflammatory effects of this compound derivatives in animal models. These compounds demonstrated a reduction in inflammatory markers, indicating their therapeutic potential .
Mechanism of Action
The mechanism of action of 4-amino-benzamide oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with receptor binding sites, leading to inhibition of enzyme activity. It has been shown to inhibit various kinases, including AMP-activated protein kinase and phosphatidylinositol 3-kinase, which play crucial roles in cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
Key structural analogs include benzamide derivatives and oxime-containing compounds . A comparison of molecular features is summarized below:
Key Observations :
- Halogenation (e.g., bromine in 3-Bromobenzaldehyde oxime) increases molecular weight and polarity compared to this compound .
- Lipophilicity varies significantly; Olesoxime’s cholesterol-like structure enables membrane permeability, unlike smaller benzamide derivatives .
Chemical Stability and Reactivity
- Thermal Stability: Di(1H-tetrazol-5-yl) methanone oxime decomposes at 288.7°C, while 5,5′-(hydrazonometh-ylene)bis(1H-tetrazole) decomposes at 247.6°C, attributed to extensive H-bond networks . This compound’s stability remains unquantified but likely lower due to simpler structure.
- Enzymatic Reactivity: 4-Aminobenzamide (without oxime) is a weak substrate for the enzyme PrnD, with minimal conversion compared to p-aminobenzyl amine . The oxime group may further reduce enzymatic recognition due to steric hindrance.
- ADPRT Inhibition: 3-Aminobenzamide is a potent ADPRT inhibitor, while 4-aminobenzamide (parent compound) shows lower activity, highlighting positional sensitivity of the amino group .
Key Observations :
- O-Benzyl oximes achieve moderate yields (54–78%) via straightforward condensation , whereas this compound’s synthesis details are sparse.
- Functional group compatibility impacts yields; electron-withdrawing groups (e.g., chloro in compound 11 ) reduce yields compared to methoxy-substituted analogs .
Biological Activity
4-Aminobenzamide oxime is a compound characterized by the presence of both amino and oxime functional groups, which contribute to its unique chemical reactivity and biological activity. This compound has garnered attention in various fields, including medicinal chemistry, biochemistry, and pharmacology, due to its potential therapeutic applications.
This compound (CAS No: 277319-62-7) is known for its ability to undergo several chemical reactions, which include oxidation, reduction, and nucleophilic substitution. The following table summarizes the types of reactions it can participate in:
Reaction Type | Description | Common Reagents | Major Products |
---|---|---|---|
Oxidation | Formation of nitroso derivatives | Potassium permanganate, hydrogen peroxide | Nitroso compounds |
Reduction | Conversion of oxime to amines | Sodium borohydride, hydrogen gas | Amines |
Substitution | Nucleophilic substitution at the oxime group | Alkyl halides, acyl chlorides | Substituted oximes and amides |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has been shown to inhibit key enzymes involved in cellular signaling pathways. For example, it inhibits AMP-activated protein kinase (AMPK) and phosphatidylinositol 3-kinase (PI3K), which are crucial for regulating metabolic processes and cell growth. The oxime group allows the compound to form hydrogen bonds with receptor binding sites, enhancing its inhibitory effects on these enzymes.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. One study reported that treatment with this compound resulted in significant cell death in breast cancer cells through the activation of caspase pathways.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting potential applications in treating inflammatory diseases.
Case Studies
- Inhibition of Kinases : A study focused on the inhibition of AMPK by this compound highlighted its role in metabolic regulation. The compound was found to decrease glucose uptake in muscle cells, indicating its potential use in managing metabolic disorders.
- Cancer Cell Apoptosis : Another case study evaluated the effects of this compound on human breast cancer cells. The results showed a dose-dependent increase in apoptosis markers after treatment with the compound, supporting its potential as an anticancer agent.
Pharmacological Applications
This compound is being explored for various pharmacological applications:
- Enzyme Inhibition : Its ability to inhibit enzymes makes it a candidate for drug development targeting metabolic diseases and cancers.
- Drug Delivery Systems : Research is ongoing into modifying the structure of this compound to improve its ability to cross the blood-brain barrier (BBB), enhancing its effectiveness as a therapeutic agent against central nervous system disorders .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-aminobenzamide oxime, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound typically involves the condensation of 4-aminobenzamide with hydroxylamine under controlled conditions. Solvent-free "grindstone chemistry" has been reported as a green approach for oxime synthesis, using amino acids (e.g., L-proline) as catalysts to improve efficiency . Key parameters include:
- Temperature : 60–80°C for 6–12 hours.
- Catalysts : Amino acids (e.g., 10 mol% L-proline) enhance reaction rates.
- Workup : Precipitation in cold water followed by recrystallization (ethanol/water).
Table 1 : Comparative yields under different conditions:
Catalyst | Solvent | Time (h) | Yield (%) |
---|---|---|---|
None | EtOH | 24 | 45 |
L-proline | Solvent-free | 6 | 82 |
Q. How can the molecular structure of this compound be characterized experimentally?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- X-ray Diffraction (XRD) : Resolves hydrogen-bonding patterns (e.g., interactions between the oxime group and adjacent substituents) .
- NMR : ¹H and ¹³C NMR confirm proton environments (e.g., δ 8.2 ppm for oxime -NH, δ 6.7–7.5 ppm for aromatic protons) .
- FTIR : Peaks at ~3200 cm⁻¹ (N-H stretch) and ~1660 cm⁻¹ (C=O stretch) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to GHS hazard classifications:
- Acute Toxicity (Oral, Category 4) : Use fume hoods and avoid ingestion .
- Skin Sensitization (Category 1) : Wear nitrile gloves and lab coats .
- Environmental Hazard (Aquatic Chronic 1) : Collect waste in sealed containers for incineration .
Advanced Research Questions
Q. How does this compound reactivate acetylcholinesterase (AChE) inhibited by organophosphorus agents?
- Methodological Answer : Evaluate reactivation efficacy using in vitro models:
AChE Inhibition : Treat enzyme with nerve agents (e.g., sarin, VX).
Reactivation Assay : Add this compound (0.1–10 mM) and measure recovery via Ellman’s method .
Key Findings :
- Sarin/Tabun Inhibition : Reactivation potency is higher (IC₅₀ ~2.5 µM) due to favorable π-π stacking with the enzyme’s active site .
- Structural Modifications : Para-substituted oximes (e.g., methyl groups) enhance blood-brain barrier penetration .
Q. What analytical methods are validated for quantifying this compound in complex matrices?
- Methodological Answer : Liquid Chromatography-Mass Spectrometry (LC/MS) :
- Column : C18 (2.1 × 50 mm, 3.5 µm).
- Mobile Phase : Acetonitrile/0.1% formic acid (70:30).
- Detection : ESI+ mode, m/z 152.1 [M+H]⁺ .
Validation Parameters :
Parameter | Value |
---|---|
LOD | 0.01 µg/mL |
LOQ | 0.03 µg/mL |
Recovery (%) | 92–105 (soil) |
Q. How do substituent modifications on the benzamide ring affect bioactivity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies:
- Alkyl Groups (e.g., butyl) : Increase lipophilicity, enhancing CNS penetration but reducing aqueous solubility .
- Halogen Substituents (e.g., Cl) : Improve binding affinity to AChE (ΔG = −8.2 kcal/mol vs. −6.9 kcal/mol for unsubstituted) .
Table 2 : Bioactivity of derivatives:
Substituent | IC₅₀ (AChE Reactivation, µM) | LogP |
---|---|---|
-H | 4.2 | 1.1 |
-Cl | 1.8 | 1.9 |
Q. How can researchers resolve contradictions in reported reactivation efficacies across studies?
- Methodological Answer : Analyze variables influencing discrepancies:
- Enzyme Source : Human vs. recombinant AChE may differ in oxime binding pockets.
- Assay pH : Optimal reactivation occurs at pH 7.4 (physiological conditions) .
- Oxime Purity : Verify via HPLC (>95% purity) to exclude byproduct interference .
Q. What in vitro models are suitable for toxicity profiling of this compound?
- Methodological Answer : Use tiered assays:
Cytotoxicity : MTT assay in HepG2 cells (IC₅₀ > 100 µM suggests low toxicity) .
Genotoxicity : Ames test (no mutagenicity up to 500 µg/plate) .
Environmental Toxicity : Daphnia magna acute toxicity (EC₅₀ = 1.2 mg/L) .
Q. Data Management & Reproducibility
Q. How should researchers manage and share spectral data for this compound?
- Methodological Answer : Adhere to FAIR principles:
- Repositories : Upload NMR/IR spectra to Chemotion or RADAR4Chem with metadata (e.g., solvent, instrument model) .
- File Formats : JCAMP-DX for spectra; .CIF for crystallographic data .
Properties
IUPAC Name |
4-amino-N'-hydroxybenzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,8H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFNMMJKXWOLPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/O)/N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
277319-62-7 | |
Record name | 4-Aminobenzamidoxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=277319-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-N-hydroxybenzenecarboximidamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.190.628 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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